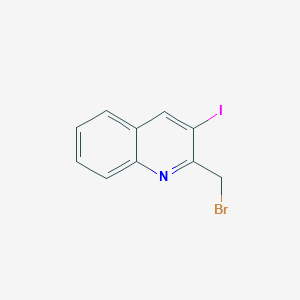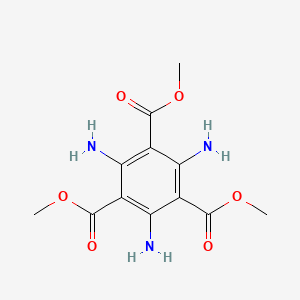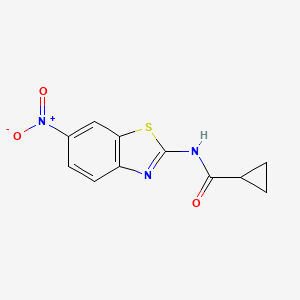
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Acylation: The formation of the acetamide linkage.
Piperazine Substitution:
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, methanol for methoxylation, acetic anhydride for acylation, and piperazine for the final substitution.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The methoxy group can be demethylated.
Substitution: The piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the piperazine ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
- N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide can be compared with other acetamides, such as:
- N-(2-Methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide
- N-(4-Nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a methoxy and a nitro group on the aromatic ring, along with the piperazine moiety, makes it a versatile compound for various scientific and industrial uses.
特性
分子式 |
C14H20N4O4 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H20N4O4/c1-16-5-7-17(8-6-16)10-14(19)15-12-4-3-11(18(20)21)9-13(12)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,15,19) |
InChIキー |
VATCDTXOSZXIFT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


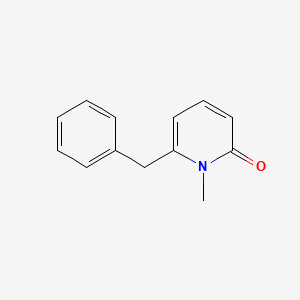
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)


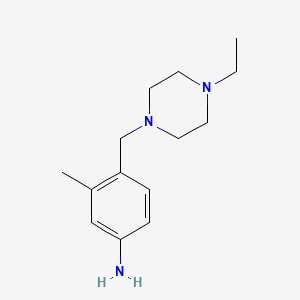
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

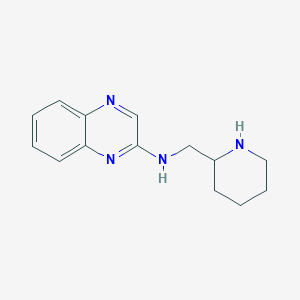
![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
